molecular formula C25H35NO3 B11045976 4-(Morpholin-4-yl)-2-[4-(pentyloxy)phenyl]-3-phenylbutan-2-ol

4-(Morpholin-4-yl)-2-[4-(pentyloxy)phenyl]-3-phenylbutan-2-ol

Cat. No. B11045976
M. Wt: 397.5 g/mol
InChI Key: PATRGQJCCXOKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Morpholin-4-yl)-2-[4-(pentyloxy)phenyl]-3-phenylbutan-2-ol is a complex organic compound that features a morpholine ring, a pentyloxyphenyl group, and a phenylbutanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)-2-[4-(pentyloxy)phenyl]-3-phenylbutan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pentyloxyphenyl intermediate: This involves the alkylation of phenol with pentyl bromide in the presence of a base such as potassium carbonate.

    Coupling with morpholine: The pentyloxyphenyl intermediate is then reacted with morpholine under basic conditions to form the morpholinyl derivative.

    Addition of the phenylbutanol moiety: The final step involves the addition of the phenylbutanol group through a Grignard reaction or similar organometallic coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)-2-[4-(pentyloxy)phenyl]-3-phenylbutan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The morpholine ring and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Morpholin-4-yl)-2-[4-(pentyloxy)phenyl]-3-phenylbutan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)-2-[4-(pentyloxy)phenyl]-3-phenylbutan-2-ol involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, potentially inhibiting or activating their function. The phenyl and pentyloxyphenyl groups can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylmorpholine: Similar in structure but lacks the pentyloxyphenyl and phenylbutanol groups.

    1-(Morpholin-4-yl)-3-[4-(pentyloxy)phenyl]hexan-3-ol: Similar but with a hexanol backbone instead of butanol.

    {[4-(Morpholin-4-yl)phenyl]methyl}(pentyl)amine: Similar but with an amine group instead of a hydroxyl group.

Uniqueness

4-(Morpholin-4-yl)-2-[4-(pentyloxy)phenyl]-3-phenylbutan-2-ol is unique due to its combination of a morpholine ring, pentyloxyphenyl group, and phenylbutanol structure. This combination provides distinct chemical properties and potential for diverse applications in various fields.

properties

Molecular Formula

C25H35NO3

Molecular Weight

397.5 g/mol

IUPAC Name

4-morpholin-4-yl-2-(4-pentoxyphenyl)-3-phenylbutan-2-ol

InChI

InChI=1S/C25H35NO3/c1-3-4-8-17-29-23-13-11-22(12-14-23)25(2,27)24(21-9-6-5-7-10-21)20-26-15-18-28-19-16-26/h5-7,9-14,24,27H,3-4,8,15-20H2,1-2H3

InChI Key

PATRGQJCCXOKSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(C)(C(CN2CCOCC2)C3=CC=CC=C3)O

Origin of Product

United States

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